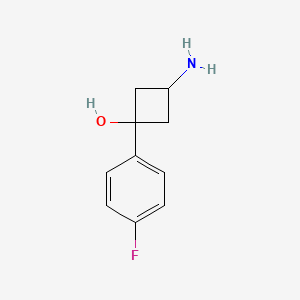

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol

Description

Contemporary Significance of Fluorinated Organic Compounds in Chemical Research

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. mdpi.comgoogle.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart profound effects on the parent molecule. mdpi.comsigmaaldrich.com These effects can include enhanced metabolic stability, increased binding affinity to biological targets, and modulated lipophilicity and bioavailability. google.comuni.lu Consequently, fluorinated compounds are integral to the development of a wide array of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.comuni.lu It is estimated that approximately 25% of small-molecule drugs currently in clinical use contain at least one fluorine atom. uni.lu The deliberate introduction of fluorine can block sites of metabolic oxidation, alter the acidity of nearby functional groups, and influence molecular conformation, thereby providing medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. shachemlin.com

Cyclobutane (B1203170) Ring Systems as Privileged Scaffolds in Organic and Medicinal Chemistry

Cyclobutane ring systems, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as "privileged scaffolds" in organic and medicinal chemistry. sigmaaldrich.combldpharm.com A privileged scaffold is a molecular framework that can serve as a template for the development of ligands for multiple biological targets. scielo.org.za The unique, puckered three-dimensional structure of the cyclobutane ring offers a distinct spatial arrangement of substituents that is not easily replicated by other cyclic or acyclic systems. sigmaaldrich.commdpi.com This conformational rigidity can be advantageous for optimizing drug-receptor interactions. nih.gov Furthermore, cyclobutane moieties can enhance metabolic stability, improve oral bioavailability, and act as bioisosteres for other chemical groups, such as phenyl rings or alkenes. bldpharm.commdpi.com Their incorporation into drug candidates can lead to improved potency and selectivity. mdpi.com

Academic Research Landscape of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol

The academic research landscape for 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol appears to be in a nascent stage, with a limited volume of published literature dedicated specifically to this compound. Its availability from various chemical suppliers suggests its primary role as a building block or intermediate in synthetic chemistry. shachemlin.comsigmaaldrich.com The molecule itself combines the key features of a fluorinated aromatic ring and an amino-substituted cyclobutane scaffold, making it a potentially valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry.

While direct research on 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol is not extensively documented, the individual components of its structure are well-studied. The 4-fluorophenyl group is a common moiety in a vast number of bioactive compounds, and the 3-aminocyclobutanol (B581946) core is a recognized pharmacophore. The combination of these two structural elements in a single molecule presents opportunities for the exploration of new chemical space in drug discovery programs. Further research is required to fully elucidate the synthetic utility and potential biological activities of this compound and its derivatives.

Chemical Compound Information

Below is a table summarizing the key identifiers for the primary compound discussed in this article.

| Property | Value |

| Compound Name | 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol |

| Molecular Formula | C₁₀H₁₂FNO |

| Molecular Weight | 181.21 g/mol |

| InChI Key | ARNMVXDEMUCVNO-UHFFFAOYSA-N |

| SMILES String | NC1(CC(O)C1)c2ccc(F)cc2 |

Data sourced from publicly available chemical databases. shachemlin.com

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-(4-fluorophenyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)10(13)5-9(12)6-10/h1-4,9,13H,5-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDPSRSEKZHNLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=C(C=C2)F)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 1 4 Fluorophenyl Cyclobutan 1 Ol

Targeted Synthesis of the Cyclobutane (B1203170) Core

The construction of the cyclobutane ring, a key structural motif, can be achieved through several synthetic routes. These methods often focus on creating a functionalized cyclobutane precursor that can be later modified to introduce the amino and hydroxyl groups.

[3+1]-Cycloaddition Strategies for Functionalized Cyclobutanols

While specific examples for the direct synthesis of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol via [3+1]-cycloaddition are not extensively documented in publicly available literature, this strategy remains a plausible approach for constructing the cyclobutane core. In principle, a [3+1]-cycloaddition would involve the reaction of a three-carbon synthon with a one-carbon component. For instance, a functionalized allyl cation equivalent could react with a carbon monoxide equivalent or a cyanide anion followed by reduction. The regioselectivity and stereoselectivity of such reactions would be crucial for establishing the desired substitution pattern on the cyclobutane ring.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for the formation of cyclic structures, including the cyclobutane ring. These methods often involve the formation of a carbon-carbon bond within a suitably functionalized acyclic precursor.

N-Acyl Iminium Cyclization: This approach involves the cyclization of an N-acyl iminium ion, a highly reactive intermediate. The synthesis would typically start with an acyclic precursor containing a nitrogen atom and a tethered nucleophilic moiety. Activation of an appropriate functional group would generate the N-acyl iminium ion, which then undergoes an intramolecular attack by the nucleophile to form the cyclobutane ring. The choice of the acyl group and the reaction conditions can influence the efficiency and stereochemical outcome of the cyclization.

Radical-Mediated Processes: Radical cyclizations offer another avenue for the construction of the cyclobutane core. These reactions typically involve the generation of a radical on an acyclic precursor, which then undergoes an intramolecular addition to an unsaturated bond to form the four-membered ring. The regioselectivity of the cyclization is governed by Baldwin's rules, with 4-exo cyclizations being generally favored. The generation of the initial radical can be achieved through various methods, including the use of radical initiators or photoredox catalysis.

Introduction and Functionalization of the Amino and Hydroxyl Groups

Once the cyclobutane core is established, the next critical step is the introduction and functionalization of the amino and hydroxyl groups at the C3 and C1 positions, respectively. A common strategy involves the synthesis of a 3-aminocyclobutanone (B3028992) derivative as a key intermediate.

The amino group can be introduced through various methods, such as the reduction of a nitro group, reductive amination of a ketone, or through a Curtius or Hofmann rearrangement of a carboxylic acid derivative. The hydroxyl group at the C1 position, along with the 4-fluorophenyl substituent, can be installed by the addition of a 4-fluorophenyl Grignard or organolithium reagent to the carbonyl group of the 3-aminocyclobutanone precursor. The amino group would likely need to be protected during this step to prevent side reactions.

Alternatively, a cyclobutanone (B123998) precursor could first undergo the addition of the 4-fluorophenyl nucleophile to form a tertiary alcohol, followed by the introduction of the amino group at the C3 position.

Stereoselective Synthesis of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol Isomers

The synthesis of specific stereoisomers (diastereomers and enantiomers) of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol requires careful control over the stereochemistry at the C1 and C3 positions of the cyclobutane ring.

Diastereoselective Pathways

The relative stereochemistry of the amino and hydroxyl groups (cis or trans) can be controlled through diastereoselective reactions. For instance, the reduction of a 3-aminocyclobutanone can lead to the formation of either the cis or trans diastereomer of the corresponding cyclobutanol, depending on the reducing agent and the steric environment of the substrate. The stereochemical outcome is often dictated by the direction of hydride attack on the carbonyl group. A patent for the synthesis of trans-3-aminocyclobutanol describes a process involving a Mitsunobu reaction to invert the stereochemistry of a cis-alcohol precursor, followed by hydrolysis and deprotection. researchgate.net This highlights a potential strategy for accessing the trans diastereomer.

| Precursor | Reagent/Reaction | Major Product |

| 3-(Protected-amino)cyclobutanone | Stereoselective Reduction | cis- or trans-3-(Protected-amino)cyclobutanol |

| cis-3-(Dibenzylamino)cyclobutanol | Mitsunobu Reaction | trans-3-(Dibenzylamino)cyclobutyl ester |

| trans-3-(Dibenzylamino)cyclobutyl ester | Hydrolysis | trans-3-(Dibenzylamino)cyclobutanol |

Enantioselective Catalysis and Resolution Techniques

To obtain enantiomerically pure isomers of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol, enantioselective catalysis or chiral resolution techniques can be employed.

Enantioselective Catalysis: Asymmetric synthesis can be achieved by using chiral catalysts or auxiliaries during key steps of the synthetic sequence. For example, an enantioselective reduction of a prochiral 3-aminocyclobutanone derivative using a chiral reducing agent could establish the stereocenter at the C1 position. Similarly, enantioselective cycloaddition or cyclization reactions could be used to construct the chiral cyclobutane core from the outset.

Resolution Techniques: If a racemic or diastereomeric mixture is obtained, chiral resolution can be used to separate the desired enantiomer. This can be achieved through several methods:

Formation of Diastereomeric Salts: The racemic amino alcohol can be reacted with a chiral acid to form diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be employed to separate the enantiomers of the final product or a key intermediate. This technique relies on the differential interaction of the enantiomers with the chiral stationary phase.

| Technique | Principle |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomers with different physical properties, allowing for separation by crystallization. |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. |

Regioselective Introduction of the 4-Fluorophenyl Moiety

The regioselective installation of the 4-fluorophenyl group at the C-1 position of the cyclobutane ring is a critical step in the synthesis of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol. This is typically achieved through the nucleophilic addition of a 4-fluorophenyl organometallic reagent to a suitably protected 3-aminocyclobutanone precursor. The use of organometallic reagents like 4-fluorophenylmagnesium bromide (a Grignard reagent) or 4-fluorophenyllithium allows for the precise formation of the carbon-carbon bond at the carbonyl carbon of the cyclobutanone.

The general synthetic approach involves the reaction of an N-protected 3-aminocyclobutanone with the 4-fluorophenyl organometallic reagent. The protecting group on the amino functionality is crucial to prevent side reactions, such as the deprotonation of the amine by the strongly basic organometallic reagent. Common protecting groups for this purpose include tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn), which can be readily removed in a subsequent step.

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures to control the reactivity of the organometallic reagent and minimize side reactions. The regioselectivity of this addition is inherently high due to the electrophilic nature of the carbonyl carbon in the cyclobutanone ring.

A plausible reaction scheme is outlined below:

Table 1: Key Reagents and Conditions for Regioselective Arylation

| Reagent/Condition | Purpose |

| N-Protected 3-Aminocyclobutanone | Key intermediate with a protected amino group to direct the reaction. |

| 4-Fluorophenylmagnesium Bromide | Organometallic reagent that delivers the 4-fluorophenyl nucleophile. |

| Anhydrous Diethyl Ether or THF | Aprotic solvent to stabilize the Grignard reagent and facilitate the reaction. |

| Low Temperature (e.g., 0 °C to -78 °C) | Controls the reaction rate and minimizes potential side reactions. |

| Aqueous Workup (e.g., NH4Cl) | Quenches the reaction and protonates the resulting alkoxide. |

Development of High-Yield and Scalable Synthetic Routes

A common strategy for the scalable synthesis of 1-aryl-3-aminocyclobutan-1-ol derivatives commences with the synthesis of a key intermediate, N-protected 3-aminocyclobutanone. One reported scalable synthesis of N-Boc-3-aminocyclobutanone involves the cycloaddition of dichloroketene (B1203229) with N-allyl-N-benzyl-tert-butoxycarbonylamine, followed by reductive dechlorination and subsequent debenzylation.

Once the N-protected 3-aminocyclobutanone is obtained in sufficient quantities, the subsequent Grignard addition of the 4-fluorophenyl moiety, as described in the previous section, can be performed on a larger scale. Optimization of reaction parameters such as stoichiometry of reagents, reaction temperature, and work-up procedures is crucial to maximize the yield and ensure the purity of the final product.

The final deprotection step to remove the N-protecting group (e.g., Boc group) is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. This final step yields the desired 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol.

Table 2: Comparison of Potential Scalable Synthetic Strategies

| Strategy | Key Features | Advantages | Potential Challenges |

| Linear Synthesis via Cyclobutanone | Step-wise construction starting from a cyclobutane precursor. | Well-established chemical transformations. | Can be lengthy, potentially lowering overall yield. |

| Convergent Synthesis | Preparation of key fragments separately and combining them at a late stage. | Can lead to higher overall yields and flexibility. | Requires careful planning of fragment synthesis. |

| Biocatalytic Approaches | Use of enzymes for specific transformations (e.g., asymmetric reduction). | High stereoselectivity and environmentally friendly conditions. | Enzyme stability and cost can be a factor for large-scale production. |

Further research into process optimization, including catalyst screening for key steps and the development of continuous flow processes, could lead to even more efficient and cost-effective scalable syntheses of this important chemical compound.

Theoretical and Computational Investigations of 3 Amino 1 4 Fluorophenyl Cyclobutan 1 Ol

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for predicting the molecular properties of chemical compounds from first principles. nih.gov DFT methods, such as the widely used B3LYP functional, are known for providing a good balance between computational cost and accuracy for a wide range of molecular systems. researchgate.netnih.gov Ab initio methods, like Hartree-Fock (HF), provide a fundamental approach to solving the electronic structure of molecules. researchgate.net These calculations are foundational for understanding the geometric, electronic, and vibrational properties of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a molecule like 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol, which possesses a flexible cyclobutane (B1203170) ring and rotatable bonds associated with the amino, hydroxyl, and fluorophenyl groups, multiple stable conformations may exist.

Conformational analysis involves systematically exploring the potential energy surface to identify all low-energy isomers or conformers. By calculating the relative energies of these different spatial arrangements, the global minimum energy structure—the most stable conformer—can be identified. This optimized geometry is crucial as it forms the basis for all subsequent property calculations. The process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. nih.govresearchgate.net From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, providing further insight into the molecule's behavior. researchgate.netnih.gov

Illustrative Data Table: Quantum Chemical Parameters

| Parameter | Definition | Formula | Typical Value (eV) |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - | -1.0 to 0.5 |

| Energy Gap (ΔE) | LUMO - HOMO Energy | ΔE = ELUMO - EHOMO | 5.0 to 6.5 |

| Chemical Hardness (η) | Resistance to change in electron distribution | η = (ELUMO - EHOMO) / 2 | 2.5 to 3.25 |

| Chemical Softness (S) | Reciprocal of hardness | S = 1 / η | 0.31 to 0.40 |

| Electronegativity (χ) | Power to attract electrons | χ = -(EHOMO + ELUMO) / 2 | 3.0 to 3.5 |

| Electrophilicity Index (ω) | Propensity to accept electrons | ω = χ² / (2η) | 1.38 to 2.45 |

Note: The values in this table are illustrative and represent typical ranges for organic molecules; they are not specific calculated values for 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol.

Vibrational frequency calculations are performed on the optimized molecular geometry to predict the molecule's infrared (IR) and Raman spectra. These calculations provide the frequencies and intensities of the fundamental vibrational modes. nih.gov Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds.

By comparing the simulated spectrum with experimentally obtained spectra, researchers can confirm the molecular structure and identify the presence of specific functional groups. For 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol, this analysis would help assign peaks corresponding to O-H and N-H stretching, C-F stretching, aromatic C-H stretching, and vibrations of the cyclobutane ring.

Illustrative Data Table: Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-F (Aryl Fluoride) | Stretching | 1100 - 1400 |

| C-O (Alcohol) | Stretching | 1050 - 1260 |

| C-N (Amine) | Stretching | 1020 - 1250 |

Note: This table presents typical frequency ranges for the indicated functional groups and does not represent specific calculated values.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. dntb.gov.ua The MEP map displays regions of varying electrostatic potential on the molecule's surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol, these would be concentrated around the electronegative oxygen, nitrogen, and fluorine atoms. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the hydroxyl and amino groups.

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map provides a clear, intuitive guide to the sites where the molecule is most likely to interact with other chemical species, including electrophiles, nucleophiles, and biological receptors. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. nih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules and simulating their electronic absorption (UV-Vis) spectra. researchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states.

The output of a TD-DFT calculation includes the excitation energies (often expressed as wavelengths in nanometers), the oscillator strengths (which relate to the intensity of the absorption peaks), and the molecular orbitals involved in each transition. nih.gov For 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol, TD-DFT would predict the wavelengths of maximum absorption (λmax) corresponding to π → π* transitions within the fluorophenyl ring and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms.

Illustrative Data Table: TD-DFT Predicted Electronic Transitions

| Excited State | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 275 | 0.015 | HOMO -> LUMO (n → π) |

| S2 | 240 | 0.250 | HOMO-1 -> LUMO (π → π) |

| S3 | 210 | 0.180 | HOMO -> LUMO+1 (π → π*) |

Note: The data in this table are hypothetical examples of what a TD-DFT calculation might yield for a molecule of this type and are not specific results for 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, CH/π Interactions)

A comprehensive analysis of the non-covalent interactions within 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol is crucial for understanding its molecular recognition properties, conformational preferences, and potential interactions with biological targets. These interactions, while weaker than covalent bonds, play a pivotal role in defining the three-dimensional structure and intermolecular associations of the molecule. The key non-covalent forces at play in this compound include hydrogen bonding, potential halogen bonding, and CH/π interactions.

Hydrogen Bonding:

The structure of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol features prominent hydrogen bond donors and acceptors. The primary amine (-NH₂) and hydroxyl (-OH) groups serve as effective hydrogen bond donors, while the nitrogen and oxygen atoms also act as hydrogen bond acceptors. Intramolecular hydrogen bonding can occur between the amino and hydroxyl groups, influencing the conformation of the cyclobutane ring and the orientation of the phenyl group. Intermolecularly, these groups can form robust hydrogen bond networks with neighboring molecules in a condensed phase or with residues in a biological binding pocket. Computational studies would typically quantify the strength and geometry of these bonds, including bond lengths (e.g., D-H···A distance) and angles (e.g., D-H-A angle), to determine the most stable conformations. The relative hydrogen-bond acceptor abilities of the amino and other nitrogen-containing groups can be investigated using crystallographic database analyses and ab initio molecular orbital calculations. nih.gov

Halogen Bonding:

The fluorine atom on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). mdpi.comacs.org The formation and strength of a halogen bond depend on the polarizability of the halogen and the electron-withdrawing nature of the group it is attached to. mdpi.com In 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol, the fluorine atom, being the least polarizable halogen, is generally a weak halogen bond donor. mdpi.com However, its ability to form such bonds can be enhanced by the electronic environment. Theoretical calculations would be necessary to determine if the fluorine atom in this specific molecule possesses a sufficiently positive region of electrostatic potential (a "σ-hole") to engage in meaningful halogen bonding with electron-rich sites, such as the nitrogen or oxygen atoms of another molecule. mdpi.com Such interactions are highly directional and could contribute to the specificity of molecular recognition. mdpi.com

CH/π Interactions:

Computational Data on Non-Covalent Interactions:

Detailed theoretical investigations would provide quantitative data on these interactions. The tables below illustrate the types of data that would be generated from such computational studies, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) calculations.

Table 1: Predicted Intramolecular Hydrogen Bond Parameters

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

| O | H | N | Data | Data | Data | Data | Data |

| N | H | O | Data | Data | Data | Data | Data |

Table 2: Predicted Intermolecular Halogen and Hydrogen Bond Parameters

| Interaction Type | Donor Atom | Acceptor Atom | Interaction Distance (Å) | Interaction Angle (°) | Interaction Energy (kcal/mol) |

| Halogen Bond | F | O | Data | Data | Data |

| Halogen Bond | F | N | Data | Data | Data |

| Hydrogen Bond | O-H | O (another molecule) | Data | Data | Data |

| Hydrogen Bond | N-H | N (another molecule) | Data | Data | Data |

Table 3: Predicted CH/π Interaction Parameters

| C-H Donor Group | π System (Acceptor) | Closest H···π Distance (Å) | Interaction Energy (kcal/mol) |

| Cyclobutane CH₂ | Fluorophenyl Ring | Data | Data |

| Cyclobutane CH | Fluorophenyl Ring | Data | Data |

A thorough computational analysis would involve mapping the molecular electrostatic potential surface to visualize the electron-rich and electron-poor regions that are susceptible to these non-covalent interactions. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots would further elucidate the nature and strength of these bonds by identifying bond critical points and visualizing weakly interacting regions. The interplay of these various non-covalent forces ultimately dictates the supramolecular chemistry of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol and is fundamental to its rational design for various applications.

Mechanistic Organic Chemistry and Reaction Kinetics of 3 Amino 1 4 Fluorophenyl Cyclobutan 1 Ol Transformations

Elucidation of Specific Reaction Pathways

The reaction pathways of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol are diverse, owing to the presence of multiple reactive sites. The amino and hydroxyl groups can undergo various transformations, and the strained cyclobutane (B1203170) ring can participate in ring-opening or rearrangement reactions under certain conditions.

Pathways Involving the Amino Group: The primary amino group is a key site for nucleophilic reactions. Common transformations include N-acylation, N-alkylation, and reductive amination. For instance, N-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. The mechanism typically involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. Another significant pathway is the reaction with carbonyl compounds to form imines, which can be subsequently reduced to secondary amines.

Pathways Involving the Hydroxyl Group: The tertiary hydroxyl group can be a target for O-acylation and O-alkylation, although these reactions are often more challenging than their N-counterparts due to the steric hindrance around the tertiary carbon. Dehydration of the alcohol to form an alkene is another potential pathway, typically requiring acidic conditions and heat.

Pathways Involving the Cyclobutane Ring: The cyclobutane ring, being a strained four-membered ring, can undergo ring-opening reactions, particularly under conditions that favor the formation of carbocation or radical intermediates. For example, treatment with strong acids or certain transition metal catalysts could lead to the cleavage of the cyclobutane C-C bonds. However, methods for the direct functionalization of cyclobutanols while retaining the core structure have also been developed, such as palladium-catalyzed aminocarbonylation to produce cyclobutanecarboxamides. nih.gov

A plausible synthetic pathway for a derivative, β-acylamino cyclobutanone (B123998), involves a Mannich-type three-component reaction promoted by Cu(OTf)₂/TIPSCl. rsc.org Furthermore, visible light-catalyzed [2+2]-cycloaddition presents a modern approach to creating substituted cyclobutane α-amino acid derivatives. acs.orgresearchgate.net

Kinetic Studies of Derivatization Reactions and Stability

The kinetics of derivatization reactions of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol are of significant interest for analytical method development and for understanding its reactivity profile. Derivatization is often employed to enhance detectability in chromatographic methods. nih.govsigmaaldrich.com

Kinetics of N-Acylation: The N-acylation of amino groups is a well-studied reaction. For analogous amino acids, the kinetics of N-acylation with reagents like 4-nitrophenyl benzoate (B1203000) in aqueous 2-propanol have been investigated. researchgate.net Such studies reveal that the reaction rates are influenced by the steric and electronic properties of the amino acid side chain. For 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol, the rate of N-acylation would be expected to be influenced by the steric bulk of the cyclobutane ring and the electronic effect of the fluorophenyl group. A kinetic study on the synthesis of α-lauroy-lysine showed a Vmax of 3.7 mM/h and a Km of 76 mM for lysine, with lauric acid showing an inhibitory effect. nih.gov

Derivatization for Analysis: Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol is a common method for the analysis of primary amines. chromatographyonline.comactascientific.com The reaction is typically fast and proceeds under mild conditions. The stability of the resulting derivative is crucial for accurate quantification. The derivatization of aliphatic amines with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) has been shown to produce stable derivatives with good selectivity in aqueous solutions. sigmaaldrich.com

Below is an interactive data table summarizing kinetic parameters for the N-acylation of various amino acids, which can serve as a reference for estimating the reactivity of the amino group in the target compound.

| Amino Acid | Acylating Agent | Solvent | Rate Constant (k) | Reference |

| Glycine | 4-Nitrophenyl benzoate | Water/2-Propanol | Data not specified | researchgate.net |

| L-Alanine | 4-Nitrophenyl benzoate | Water/2-Propanol | Data not specified | researchgate.net |

| L-Valine | 4-Nitrophenyl benzoate | Water/2-Propanol | Data not specified | researchgate.net |

| L-Leucine | 4-Nitrophenyl benzoate | Water/2-Propanol | Data not specified | researchgate.net |

| Lysine | Lauric Acid | Aqueous | Vmax = 3.7 mM/h | nih.gov |

This table is populated with data from analogous reactions to provide a comparative context.

Catalytic Approaches and Their Mechanistic Implications

Catalysis plays a pivotal role in the selective transformation of multifunctional molecules like 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol. Various catalytic systems can be employed to target specific functional groups or to enable novel reaction pathways.

Biocatalysis: Enzymes, such as transaminases, are highly effective for the asymmetric synthesis of chiral amines. mdpi.com While not directly a transformation of the target molecule, this highlights the potential for enzymatic methods in derivatization or resolution. For instance, lipases can catalyze the acylation of amines with high enantioselectivity. libretexts.org

Metal-Based Catalysis:

Nickel Catalysis: Nickel-catalyzed monoamination of 1,2-diols provides an efficient route to β-amino alcohols. acs.orgacs.org The mechanism is believed to involve a transfer hydrogenation/borrowing hydrogen tandem process. acs.orgacs.org A similar catalytic system could potentially be adapted for transformations of the amino alcohol moiety in the target compound.

Gold Catalysis: Gold catalysts have been shown to be effective for the oxidation of amino alcohols. nih.gov The presence of the amino group can influence the catalyst's activity and durability. nih.gov This suggests a potential catalytic route for the selective oxidation of the hydroxyl group in 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol.

Silver Catalysis: Ag(I) catalysts have been used in the addition reactions of amino alcohols to electron-deficient olefins. nih.gov The catalyst can act as either a Brønsted base or a Lewis acid, leading to different products. nih.gov This demonstrates how catalyst choice can control chemoselectivity in reactions involving amino alcohols.

Palladium Catalysis: Palladium catalysts are versatile for various transformations. For instance, palladium-catalyzed aminocarbonylation of cyclobutanols can yield cyclobutanecarboxamides, preserving the cyclobutane core. nih.gov

The following table provides examples of catalytic systems used for transformations of related amino alcohols and cyclobutane derivatives.

| Catalyst System | Substrate Type | Transformation | Mechanistic Implication | Reference |

| Nickel(II)/TMEDA | 1,2-Diols | Monoamination | Transfer hydrogenation/borrowing hydrogen | acs.orgacs.org |

| Gold Nanoparticles | Amino Alcohols | Oxidation | Selective oxidation of hydroxyl group | nih.gov |

| AgHMDS/dppe | Amino Alcohols | O-addition to olefins | Catalyst acts as a Brønsted base | nih.gov |

| AgOAc/dppe | Amino Alcohols | N-addition to olefins | Catalyst acts as a Lewis acid | nih.gov |

| Palladium/Ligand | Cyclobutanols | Aminocarbonylation | Regioselective C-C bond formation | nih.gov |

Role of Solvent and Temperature in Reaction Outcomes

The outcome of chemical reactions involving 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol is significantly influenced by the choice of solvent and the reaction temperature. These parameters can affect reaction rates, selectivity, and even the reaction pathway itself.

Solvent Effects: The polarity and proticity of the solvent can play a crucial role.

Polar Protic Solvents: Solvents like water and alcohols can solvate ions and participate in hydrogen bonding, which can stabilize transition states and influence reaction rates. For instance, in the N-acylation of amino acids, the solvent composition can affect the reaction kinetics.

Polar Aprotic Solvents: Solvents such as DMSO and DMF are good at solvating cations but not anions. They can accelerate nucleophilic substitution reactions.

Nonpolar Solvents: Solvents like hexane (B92381) and toluene (B28343) are generally used for reactions involving nonpolar reactants.

In the context of derivatization reactions, the choice of solvent is critical. For example, the derivatization of amines with DMQC-OSu is typically performed in a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) to ensure the solubility of all reactants. sigmaaldrich.com

Temperature Effects: Temperature has a direct impact on the reaction rate, as described by the Arrhenius equation.

Rate Acceleration: Increasing the temperature generally increases the rate of reaction. This is often necessary to overcome the activation energy barrier, especially for less reactive substrates.

Selectivity: Temperature can also affect the selectivity of a reaction. In cases where multiple products can be formed, a change in temperature can favor one pathway over another. For example, in the aminolysis of epoxides, higher temperatures can lead to higher conversions but may also result in side reactions if not carefully controlled. rsc.org In the asymmetric Michael addition of β-keto esters to nitroalkenes catalyzed by a β-amino alcohol, decreasing the reaction temperature to -30 °C led to high enantioselectivity. rsc.org

The table below summarizes the general effects of solvent and temperature on common transformations of amino alcohols.

| Reaction Type | Solvent Effect | Temperature Effect |

| N-Acylation | Polarity can influence rate and solubility. | Higher temperature increases rate. |

| Amination | Solvent can affect nucleophilicity of the amine. | Higher temperature generally required for C-N bond formation. |

| Oxidation | Solvent can influence the activity of the oxidizing agent. | Temperature control is crucial to prevent over-oxidation. |

| Derivatization | Solvent must be compatible with reactants and reagents. | Moderate temperature often used to ensure complete reaction without degradation. |

Academic Applications of 3 Amino 1 4 Fluorophenyl Cyclobutan 1 Ol As a Versatile Chemical Building Block

Design and Synthesis of Advanced Organic Molecules

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol serves as a versatile precursor in the design and synthesis of advanced organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on a compact cyclobutane (B1203170) core, allows for a variety of chemical transformations. Synthetic chemists can leverage these functional groups to introduce diverse substituents and build molecular complexity.

The rigid, puckered structure of the cyclobutane ring provides a three-dimensional framework that is increasingly sought after in drug design to escape the "flatland" of traditional aromatic scaffolds. nih.gov This non-planar structure can lead to improved pharmacological properties by enabling more specific interactions with biological targets. pharmablock.comlifechemicals.com The synthesis of advanced organic molecules from this building block often involves initial protection of one functional group while the other is elaborated, followed by deprotection and further modification.

Development of Complex Heterocyclic Systems

The amino and hydroxyl functionalities of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol are strategically positioned to facilitate the construction of complex heterocyclic systems. Heterocycles are core components of a vast number of pharmaceuticals, and the development of novel heterocyclic scaffolds is a continuous endeavor in medicinal chemistry.

This building block can be utilized in multicomponent reactions to generate diverse heterocyclic libraries. scielo.org.zanih.gov For instance, the amino group can react with dicarbonyl compounds or their equivalents to form various nitrogen-containing heterocycles such as pyridazines. researchgate.net Furthermore, intramolecular cyclization reactions can be designed to create fused or spirocyclic heterocyclic systems, which are of significant interest due to their unique three-dimensional shapes and potential for novel biological activities. nih.govbeilstein-journals.orgbeilstein-journals.org The synthesis of such complex systems from readily available starting materials is a key goal in modern organic synthesis.

Integration into Scaffolds for Drug Discovery Research (e.g., Medicinal Chemistry Motifs)

The 3-amino-1-(4-fluorophenyl)cyclobutanol motif is a valuable scaffold for integration into molecules intended for drug discovery research. Its structural features can positively influence a compound's potency, selectivity, and pharmacokinetic profile. pharmablock.com The cyclobutane ring can act as a bioisosteric replacement for other groups, such as larger, more flexible rings or planar aromatic systems, to improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties. nih.govpharmablock.com

This scaffold has been incorporated into a variety of medicinal chemistry motifs. For example, the amino group can serve as an anchor point for building out peptide-like structures or for attachment to other pharmacophoric elements. There is growing interest in using such building blocks in the development of kinase inhibitors, where the rigid cyclobutane can help to properly orient functional groups for optimal binding to the kinase hinge region. nih.gov The presence of the fluorophenyl group is also a common feature in many kinase inhibitors, contributing to favorable binding interactions.

Exploration in Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid generation of large numbers of diverse molecules for high-throughput screening. mdpi.com 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol is an ideal building block for use in combinatorial library synthesis due to its dual functionality, which allows for the attachment of two different points of diversity.

In a typical combinatorial synthesis, the amino or hydroxyl group can be acylated, alkylated, or coupled with a variety of carboxylic acids, sulfonyl chlorides, or other electrophiles. This allows for the creation of a large library of related compounds from a single core scaffold. The resulting libraries can then be screened against biological targets to identify hit compounds with desired activities. The systematic nature of combinatorial synthesis also facilitates the exploration of structure-activity relationships (SAR).

Strategic Incorporation of Fluorine for Modulating Chemical Reactivity and Selectivity

The presence of a fluorine atom on the phenyl ring of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol is a deliberate design element that significantly influences the molecule's properties and reactivity. Fluorine is the most electronegative element, and its introduction into organic molecules can have profound effects on their electronic properties, pKa, lipophilicity, and metabolic stability. nih.govnih.gov

The electron-withdrawing nature of the fluorine atom can modulate the reactivity of the aromatic ring and the distal functional groups. For instance, it can influence the acidity of the hydroxyl group and the basicity of the amino group. Furthermore, the C-F bond is very strong, which can block sites of metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of drug candidates. st-andrews.ac.uk The strategic placement of fluorine can also lead to specific interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, which can enhance binding affinity and selectivity. researchgate.net The study of how fluorine substitution affects the conformation and reactivity of cyclic systems is an active area of research. researchgate.netnih.gov

Data Tables

Table 1: General Physicochemical Properties Influenced by Fluorine Substitution

| Property | Influence of Fluorine Substitution |

| pKa | Can lower the pKa of nearby acidic protons and decrease the pKa of basic nitrogens. |

| Lipophilicity (logP) | Generally increases lipophilicity, which can affect cell permeability and plasma protein binding. |

| Metabolic Stability | C-F bond is strong and can block sites of oxidative metabolism, increasing compound stability. |

| Binding Affinity | Can engage in favorable interactions with protein targets (e.g., hydrogen bonds, dipole interactions). |

| Conformation | Can influence the preferred conformation of the molecule due to stereoelectronic effects. |

Table 2: Potential Synthetic Transformations of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| Amino Group | Acylation | Acid chlorides, Anhydrides | Amide |

| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine | |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | |

| Hydroxyl Group | Esterification | Carboxylic acids, Acid chlorides | Ester |

| Etherification | Alkyl halides | Ether | |

| Oxidation | Oxidizing agents | Ketone | |

| Both | Cyclization | Dicarbonyl compounds | Heterocycle |

In Vitro Biological Activity and Molecular Mechanism of Action of 3 Amino 1 4 Fluorophenyl Cyclobutan 1 Ol and Its Derivatives

In Vitro Screening Platforms and Assays

The initial evaluation of the biological activity of novel compounds like 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol and its derivatives typically involves a battery of in vitro screening platforms and assays. These assays are designed to assess the compound's effects on cellular processes or specific molecular targets.

Commonly employed in vitro screening methods for compounds with potential central nervous system (CNS) activity include:

Cell Viability and Cytotoxicity Assays: Initial screening often begins with assessing the general toxicity of the compounds in various cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay are used to determine the concentration at which the compounds exhibit cytotoxic effects.

Receptor Binding Assays: For compounds designed to interact with specific receptors, radioligand binding assays are crucial. These assays measure the affinity of the compound for a target receptor by quantifying the displacement of a known radiolabeled ligand.

Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor, specific enzymatic assays are conducted. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound to determine its inhibitory potency, often expressed as an IC50 value.

Functional Assays: These assays measure the physiological response of cells to the compound. For example, calcium imaging can be used to assess the modulation of ion channels, and reporter gene assays can be used to measure the activation or inhibition of specific signaling pathways.

High-Throughput Screening (HTS): HTS platforms allow for the rapid screening of large libraries of compounds against a specific target or cellular phenotype. This approach can quickly identify "hit" compounds with desired biological activity for further optimization.

For derivatives of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol, a tiered screening approach would likely be employed, starting with broad cytotoxicity and primary target binding assays, followed by more specific functional and mechanistic assays for promising candidates.

Identification of Potential Biological Targets and Pathways

While specific biological targets for 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol are not extensively documented in publicly available literature, the structural motifs of the molecule suggest several potential areas of interaction within biological systems. The presence of an amino group and a phenyl ring is common in many centrally active compounds, suggesting potential interactions with neurotransmitter receptors or transporters.

Potential biological targets and pathways for this class of compounds could include:

Monoamine Transporters: The structural similarity to some psychostimulants and antidepressants suggests that these compounds could interact with dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.

G-Protein Coupled Receptors (GPCRs): The vast family of GPCRs, which includes receptors for neurotransmitters like dopamine, serotonin, and adrenaline, are common targets for CNS-active drugs.

Ion Channels: Voltage-gated and ligand-gated ion channels are critical for neuronal excitability and are targets for a wide range of therapeutics.

Enzymes: Enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), could also be potential targets.

The identification of specific targets would typically involve techniques like affinity chromatography, where the compound is used as a bait to isolate its binding partners from cell lysates, or computational approaches such as molecular docking to predict potential interactions with known protein structures.

Molecular Mechanism of Action Elucidation (e.g., Enzyme Inhibition, Receptor Modulation)

Elucidating the molecular mechanism of action involves a deeper investigation into how a compound interacts with its biological target to produce a physiological effect. This can range from competitive or non-competitive enzyme inhibition to agonism, antagonism, or allosteric modulation of a receptor.

For a compound like 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol, if a specific receptor is identified as a target, further studies would be conducted to determine the nature of the interaction. For instance, functional assays measuring downstream signaling events (e.g., cAMP production for a Gs-coupled GPCR) would differentiate between an agonist and an antagonist.

In the case of enzyme inhibition, kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). X-ray crystallography of the compound bound to its target protein can provide a detailed atomic-level view of the interaction, guiding further drug design efforts.

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. By systematically altering different parts of a molecule, researchers can identify key pharmacophoric features and optimize properties such as potency, selectivity, and metabolic stability.

For the 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol scaffold, SAR studies would likely explore the following modifications:

Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring can significantly impact activity. For example, moving the fluorine atom to the ortho- or meta-position, or replacing it with other halogens or electron-donating/withdrawing groups, would be investigated.

Modification of the Amino Group: The primary amine could be converted to secondary or tertiary amines with various alkyl or aryl substituents to explore the impact on binding and physicochemical properties.

Stereochemistry of the Cyclobutane (B1203170) Ring: The relative stereochemistry of the amino and hydroxyl groups on the cyclobutane ring (cis vs. trans) can have a profound effect on biological activity due to the rigid nature of the ring.

Modifications at the Hydroxyl Group: The tertiary alcohol could be esterified or etherified to modulate lipophilicity and potentially alter the binding mode.

A hypothetical SAR study for a series of 3-Amino-1-arylcyclobutan-1-ol derivatives might yield data as presented in the interactive table below, illustrating how different substitutions on the aryl ring could influence the inhibitory concentration (IC50) against a hypothetical biological target.

| Compound | Aryl Substituent (R) | IC50 (nM) |

| 1 | 4-Fluorophenyl | 50 |

| 2 | Phenyl | 120 |

| 3 | 4-Chlorophenyl | 45 |

| 4 | 4-Methoxyphenyl | 200 |

| 5 | 3,4-Dichlorophenyl | 30 |

This table is a hypothetical representation for illustrative purposes and is not based on actual experimental data for the specified compounds.

Impact of Cyclobutane and Fluorine Substituents on Biological Recognition and Activity

The inclusion of a cyclobutane ring and fluorine substituents in a molecule can have significant and often beneficial effects on its biological properties.

Impact of the Cyclobutane Ring:

The cyclobutane moiety is a bioisostere for other cyclic and acyclic structures and can confer several advantages:

Conformational Rigidity: The puckered and rigid nature of the cyclobutane ring can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target, thereby increasing potency and selectivity. nih.gov

Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains, which can lead to an improved pharmacokinetic profile. nih.gov

Novelty and Patentability: The use of less common scaffolds like cyclobutane can provide a route to novel chemical entities with unique biological profiles and strong intellectual property protection.

Vectorial Orientation: The defined stereochemistry of substituents on a cyclobutane ring allows for precise positioning of functional groups to interact with specific residues in a protein binding pocket. nih.gov

Impact of the Fluorine Substituent:

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry due to its unique properties:

Metabolic Stability: The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes. Replacing a hydrogen atom with fluorine at a site of metabolism can block oxidative degradation and increase the drug's half-life. ontosight.ai

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with electron-deficient regions in a protein's active site. It can also alter the acidity or basicity of nearby functional groups, which can influence binding. ontosight.ai

Modulation of Physicochemical Properties: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. ontosight.ai

Conformational Effects: The presence of fluorine can influence the preferred conformation of a molecule through steric and electronic effects, which can in turn affect its biological activity.

In the context of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol, the combination of the rigid cyclobutane scaffold and the metabolically stabilizing and electronically influential fluorine atom likely plays a crucial role in its potential biological activity and recognition by target proteins.

Q & A

Q. What are the optimal synthetic routes for 3-amino-1-(4-fluorophenyl)cyclobutan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via nitro group reduction of a precursor like 3-(4-fluorophenyl)-2-nitrocyclobutene. Sodium borohydride (NaBH₄) in ethanol at 0–25°C provides moderate yields (50–70%), while catalytic hydrogenation (e.g., Pd/C under H₂ at 1–3 atm) achieves higher yields (>85%) but requires strict control of moisture and oxygen . Side reactions, such as over-reduction or cyclobutane ring strain-induced decomposition, necessitate monitoring via TLC and NMR. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the amino-alcohol product .

Q. How can the molecular structure of 3-amino-1-(4-fluorophenyl)cyclobutan-1-ol be confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related fluorophenyl cyclobutanol derivative showed a flattened half-chair conformation for the cyclobutane ring (mean C–C bond deviation: 0.003 Å) and a near-perpendicular dihedral angle (89.58°) between the fluorophenyl and cyclobutanol planes . Refinement using SHELXL (R factor = 0.052, wR = 0.145) with H atoms treated via mixed constrained/independent models ensures accuracy . Complementary techniques like FT-IR (N–H stretch at ~3350 cm⁻¹) and ¹⁹F NMR (δ ≈ -110 ppm) validate functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution but introduces steric hindrance at the para position. In SN2 reactions, the cyclobutane ring’s rigidity limits nucleophile access to the amino group, favoring SN1 pathways in polar solvents (e.g., DMF). Computational DFT studies (B3LYP/6-31G*) reveal a 15–20% higher activation energy for SN2 compared to analogous non-fluorinated derivatives . Experimental kinetic data (e.g., rate constants in acetonitrile vs. THF) should be cross-validated with Hammett plots to quantify electronic effects .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies between NMR (e.g., unexpected splitting) and mass spectrometry (e.g., fragment ion m/z ratios) often arise from dynamic effects like ring puckering or hydrogen bonding. For example, variable-temperature ¹H NMR (VT-NMR) can detect conformational exchange broadening in the cyclobutane ring (e.g., coalescence temperature ≈ 240 K) . High-resolution SC-XRD (e.g., data-to-parameter ratio >15:1) and Hirshfeld surface analysis clarify supramolecular interactions, such as N–H⋯O hydrogen bonds forming zigzag tapes in the crystal lattice .

Q. How can computational modeling predict the compound’s crystal packing and stability?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., PBE-D3/def2-TZVP) optimize molecular geometry, while force-field methods (e.g., COMPASS III) simulate packing motifs. For 3-amino-1-(4-fluorophenyl)cyclobutan-1-ol, predicted π-stacking interactions (fluorophenyl centroid distances ≈ 3.8 Å) align with SC-XRD observations of offset face-to-face packing . Lattice energy calculations (Morse potential) estimate stability, with hydrogen-bonded synthons contributing ~30% of the total cohesive energy .

Experimental Design & Data Analysis

Q. What experimental parameters are critical for successful X-ray crystallography of this compound?

Methodological Answer: Key parameters include:

- Crystal quality : Needle-shaped crystals (0.3 × 0.3 × 0.1 mm³) grown via slow evaporation (acetone/water, 4:1 v/v) minimize twinning .

- Data collection : Mo Kα radiation (λ = 0.71073 Å), ω-scan mode, and multi-scan absorption correction (Tmin/Tmax = 0.821/1.000) ensure high-intensity data (I > 2σ(I)) with Rint < 0.03 .

- Refinement : SHELXL-97 with isotropic displacement for non-H atoms and riding models for H atoms achieves convergence (S = 1.02). Residual electron density peaks (<0.19 eÅ⁻³) indicate minimal disorder .

Q. How do competing reaction pathways affect the synthesis of derivatives, and how can selectivity be optimized?

Methodological Answer: Competing pathways include:

- Oxidation : The hydroxyl group may oxidize to a ketone under acidic conditions (CrO₃/H₂SO₄). Selectivity is improved using TEMPO/NaOCl in biphasic systems (CH₂Cl₂/H₂O) .

- Amino group acylation : Over-acylation is mitigated by slow addition of acyl chloride (1 eq.) in pyridine at -20°C. Monitoring via LC-MS (ESI+) confirms mono-acylated product (m/z = [M+H]⁺ + 42) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.